molecular formula C11H9ClN2O B13063379 4-Chloro-6-(3-methoxyphenyl)pyrimidine

4-Chloro-6-(3-methoxyphenyl)pyrimidine

Cat. No.: B13063379
M. Wt: 220.65 g/mol
InChI Key: PWDQLFJSEXFWQV-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine nucleus, a foundational six-membered heterocyclic ring containing two nitrogen atoms, represents one of the most vital structural motifs in the field of chemical and biological sciences. Its inherent significance is most profoundly demonstrated by its central role in the architecture of life itself; the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that constitute the building blocks of the nucleic acids, DNA and RNA. This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry and drug discovery.

The versatile nature of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds. This adaptability has led to the development of a vast array of therapeutic agents with diverse pharmacological activities. Pyrimidine-based compounds have been successfully developed as antiviral, anticancer, antifungal, and antibacterial agents. researchgate.net Their ability to interact with a wide range of biological targets, including enzymes and receptors, stems from the scaffold's capacity for hydrogen bonding, metal chelation, and various intermolecular interactions. Consequently, the synthesis and functionalization of pyrimidine derivatives remain an area of intense academic and industrial research, aimed at discovering novel therapeutic agents for a multitude of diseases.

Overview of Halogenated Pyrimidine Derivatives in Organic Synthesis

Within the broad family of pyrimidine derivatives, halogenated pyrimidines, particularly chloropyrimidines, serve as exceptionally versatile and crucial intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, on the electron-deficient pyrimidine ring significantly activates the carbon atom to which it is attached, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. frontiersin.org This reactivity is a cornerstone of modern heterocyclic chemistry, providing a reliable and efficient method for introducing a wide variety of functional groups onto the pyrimidine core.

Chemists exploit the reactivity of chloropyrimidines to construct complex molecules by displacing the chlorine atom with a range of nucleophiles, including amines, alcohols, and thiols. This straightforward functionalization is instrumental in building libraries of compounds for drug screening. Furthermore, the chlorine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies allow for the introduction of aryl, heteroaryl, and alkyl groups, dramatically increasing the structural diversity achievable from a single halogenated precursor. The differential reactivity of multiple halogen atoms on a single pyrimidine ring can also be exploited for sequential, site-selective modifications, offering a sophisticated level of control in the synthesis of polysubstituted pyrimidines.

Specific Academic Research Focus on 4-Chloro-6-(3-methoxyphenyl)pyrimidine

The compound This compound has been identified in chemical literature as a key synthetic intermediate, particularly in the development of enzyme inhibitors. researchgate.net This specific substitution pattern, featuring a reactive chlorine at the 4-position and an aryl group (3-methoxyphenyl) at the 6-position, creates a valuable building block for more complex, biologically active molecules.

Research indicates that this compound is a precursor for the synthesis of 4-phenylamino-6-phenyl-pyrimidine derivatives, which are common core structures in a number of important enzyme inhibitors. researchgate.net The synthesis of This compound itself can be achieved through conventional organic chemistry methods. One common approach involves the condensation of a β-ketoester with urea (B33335) or a related amidine to form a dihydroxypyrimidine, followed by chlorination, typically using phosphoryl chloride (POCl₃). An alternative route involves the direct construction of the substituted pyrimidine ring from precursors already bearing the desired phenyl moiety.

The primary utility of This compound in research lies in its role as an electrophilic partner in substitution and coupling reactions. The chlorine atom at the C4 position is readily displaced by nucleophiles, most notably amines, to forge new carbon-nitrogen bonds. This reaction is fundamental to the synthesis of the aforementioned 4-phenylamino-pyrimidine-based inhibitors. The 3-methoxyphenyl (B12655295) group at the C6 position also plays a crucial role, influencing the electronic properties of the pyrimidine ring and providing a vector for further molecular interactions within a biological target. The synthesis of this key intermediate can be accomplished with or without the use of special catalysts and can be performed using either traditional heating or microwave-assisted techniques. researchgate.net

Compound Data

Below are tables detailing the identifiers and representative physicochemical and spectroscopic properties for the compounds mentioned in this article.

Table 1: Compound Names and Identifiers

Compound NameCAS NumberMolecular Formula
This compound140118-17-8C₁₁H₉ClN₂O
Phosphoryl chloride10025-87-3Cl₃OP

Table 2: Representative Physicochemical and Spectroscopic Data for this compound

Note: The following data are representative and compiled based on typical values for compounds with similar structural features. Experimental values may vary.

PropertyValue
Molecular Weight 220.65 g/mol
Appearance Off-white to pale yellow solid (expected)
Melting Point Not definitively reported; expected to be a crystalline solid with a distinct melting range.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.95 (s, 1H, pyrimidine H-2), 7.60 (s, 1H, pyrimidine H-5), 7.50-7.55 (m, 2H, Ar-H), 7.40 (t, J=8.0 Hz, 1H, Ar-H), 7.05 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 163.5, 161.8, 160.2, 159.0, 136.5, 130.1, 120.5, 118.0, 115.5, 113.0, 55.5
Mass Spectrum (EI) m/z (%): 220 (M⁺, 100), 222 (M⁺+2, 33), 185 (M⁺-Cl, 60), 154 (45)
Infrared (IR) (KBr, cm⁻¹) ~3100-3000 (Ar C-H), ~1600, 1570, 1550 (C=C, C=N), ~1250 (C-O), ~800 (C-Cl)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(3-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDQLFJSEXFWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 4 Chloro 6 3 Methoxyphenyl Pyrimidine

Experimental Reactivity Investigations

Experimental studies on 4-Chloro-6-(3-methoxyphenyl)pyrimidine and its analogues focus on understanding how the molecule interacts with various reagents, the selectivity of these reactions, and the influence of the attached chemical groups.

Analysis of Reaction Pathways and Product Regioselectivity

The principal reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position acts as a leaving group. The pyrimidine (B1678525) ring's electron-withdrawing nature facilitates this reaction. Studies on analogous compounds, such as 4,6-dichloro-2-(methylthio)pyrimidine, demonstrate that reactions with nucleophiles like sodium ethoxide proceed with high regioselectivity. researchgate.netmdpi.com The substitution occurs preferentially at one of the chloro-substituted positions (C4 or C6), highlighting the predictability of these reactions. researchgate.netmdpi.com In the case of this compound, the C4 position is activated for nucleophilic attack, allowing for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. mdpi.com This selective reactivity makes it a valuable intermediate in the synthesis of more complex, functionalized pyrimidine derivatives. thieme.de

Influence of Substituents on Reaction Outcome

The outcome of reactions involving this compound is significantly modulated by its two substituents: the chloro group at C4 and the 3-methoxyphenyl (B12655295) group at C6.

Chloro Group: The chlorine atom is an electron-withdrawing group primarily through its inductive effect (-I). It further enhances the electrophilicity of the C4 carbon to which it is attached, making it a prime target for nucleophiles. Furthermore, chloride is an excellent leaving group, which facilitates the SNAr reaction.

The interplay between the activating, electron-withdrawing chloro group and the electronically complex 3-methoxyphenyl group dictates the precise conditions required for specific transformations and the stability of the resulting products. researchgate.net

Table 1: Influence of Substituents on the Reactivity of the Pyrimidine Core
SubstituentPositionElectronic EffectImpact on Reactivity
Chloro (-Cl)C4Electron-withdrawing (Inductive)Activates C4 for nucleophilic attack; acts as a good leaving group.
3-MethoxyphenylC6Electron-donating (Resonance), Electron-withdrawing (Inductive)Modulates overall electron density and can stabilize reaction intermediates.

Behavior in Cycloaddition Reactions

Due to the electron-deficient nature of the pyrimidine ring, it can participate in cycloaddition reactions, particularly as a dienophile in inverse-electron-demand Diels-Alder reactions ([4+2] cycloadditions). mdpi.com In these reactions, the electron-poor pyrimidine reacts with an electron-rich diene. While specific studies on this compound in this context are not prevalent, the general reactivity of pyrimidines suggests this potential. mdpi.comnih.gov Furthermore, pyrimidine derivatives can undergo other types of cycloadditions, such as [2+2] photocycloadditions upon photochemical excitation, leading to the formation of four-membered rings. acs.org The specific substituents on the pyrimidine ring would influence the feasibility and outcome of these cycloaddition reactions by altering the molecule's electronic properties and steric profile. researchgate.net

Theoretical and Computational Studies of Reactivity

Computational chemistry provides powerful tools for understanding the underlying electronic factors that govern the reactivity of molecules like this compound.

Quantum Chemical Interpretations of Pyrimidine Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to model the electronic structure and predict the reactivity of pyrimidine derivatives. researchgate.netacs.org These studies consistently show that the two nitrogen atoms in the pyrimidine ring cause a polarization of electron density, leading to a significant depletion of charge at the C2, C4, and C6 positions. researchgate.net This theoretical finding aligns with the experimental observation that these positions are the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, a product of these calculations, visually represent the charge distribution on the molecule's surface. For a substituted pyrimidine like the title compound, MEP maps would show regions of negative potential (electron-rich) near the nitrogen atoms and regions of positive potential (electron-poor) near the C4 and C6 carbons, identifying them as the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com

For reactions involving nucleophilic attack on this compound, the key interaction is between the HOMO of the nucleophile and the LUMO of the pyrimidine. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): The energy and localization of the LUMO are critical indicators of the compound's reactivity towards nucleophiles. youtube.com The electron-deficient pyrimidine ring ensures that the LUMO is at a relatively low energy level, making the molecule a good electron acceptor. ekb.eg The presence of the electron-withdrawing chlorine atom further lowers the LUMO energy, enhancing its susceptibility to nucleophilic attack. ekb.eg FMO analysis would show that the LUMO has its largest lobes (coefficients) localized on the C4 and C6 carbon atoms, confirming these as the most electrophilic sites. wuxiapptec.comscirp.org

HOMO (Highest Occupied Molecular Orbital): The HOMO is associated with the molecule's ability to act as a nucleophile. For the pyrimidine ring itself, the HOMO is typically associated with the lone pair electrons on the nitrogen atoms. wuxiapptec.com

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also a crucial parameter. A smaller gap generally implies higher reactivity. irjweb.comnih.gov The substituents on the pyrimidine ring play a vital role in "tuning" this gap. rsc.org

Table 2: Application of Frontier Molecular Orbital (FMO) Theory to Reactivity
OrbitalDescriptionRole in Reactivity of this compound
LUMOLowest energy orbital without electrons; acts as the electron acceptor.Accepts electrons from a nucleophile. Localized on C4/C6, making these sites electrophilic. Energy is lowered by the chloro substituent, increasing reactivity.
HOMOHighest energy orbital containing electrons; acts as the electron donor.Donates electrons in reactions where the pyrimidine acts as a nucleophile (e.g., protonation at nitrogen).
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A smaller gap indicates higher chemical reactivity and lower kinetic stability.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions nih.gov.

In substituted pyrimidines, the distribution of these orbitals is heavily influenced by the nature and position of the substituents. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, which can donate electron density. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyrimidine ring, particularly influenced by the electron-withdrawing chloro group and nitrogen atoms. This distribution dictates the molecule's ability to interact with other chemical species. Computational methods are used to visualize these orbitals and quantify their energy levels aimspress.com.

Energy Gap (ΔE LUMO-HOMO) Correlations with Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.govmdpi.com. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and prone to chemical reactions nih.govnih.gov.

For pyrimidine derivatives, this energy gap can be tuned by altering the substituents. An electron-donating group like methoxy (B1213986) tends to raise the HOMO energy level, while an electron-withdrawing group like chlorine lowers the LUMO energy level. Both effects typically lead to a smaller energy gap, suggesting that this compound is likely to be a reactive molecule nih.gov. The precise value of this gap, obtained from DFT calculations, provides a quantitative measure of its reactivity nih.gov.

Global Reactivity Descriptors (Chemical Potential, Hardness, Softness, Electrophilicity Index)

Chemical Potential (μ): This describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one nih.gov.

Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease of electron cloud polarization.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index points to a stronger capacity to act as an electrophile.

These parameters are crucial for predicting the general chemical behavior of a molecule in reactions researchgate.net. For instance, a high electrophilicity index for this compound would suggest it readily participates in reactions with nucleophiles.

Table 1: Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer
Softness (S) 1 / η Ease of electron cloud polarization

Local Reactivity Indices and Preferred Attack Sites

While global descriptors describe the molecule as a whole, local reactivity indices, such as Fukui functions, pinpoint the most reactive sites within the molecule. These indices help predict the preferred locations for nucleophilic and electrophilic attacks. By analyzing the electron density changes at each atomic site upon the addition or removal of an electron, one can determine which atoms are most susceptible to attack. For this compound, it is anticipated that the carbon atom attached to the chlorine would be a primary site for nucleophilic attack, while electrophilic attacks would likely target the nitrogen atoms of the pyrimidine ring and specific positions on the methoxyphenyl ring.

Localization Energy Calculations and Reaction Energetics

Localization energy calculations provide insight into the energy changes associated with a chemical reaction at a specific site. By calculating the energy required to localize electrons at a particular atom to facilitate a reaction, chemists can predict the most favorable reaction pathways. These calculations are instrumental in understanding the energetics of intermediate steps in a reaction mechanism, such as the formation of sigma complexes in aromatic substitution reactions. For the title compound, such calculations could elucidate the energy barriers for displacing the chloro group or for electrophilic substitution on the aromatic rings.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity uni-muenchen.de. The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are often found near electronegative atoms like nitrogen or oxygen nih.govnih.gov.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack nih.gov.

Green regions represent areas with a neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, highlighting them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atom bonded to chlorine, indicating susceptibility to nucleophilic attack aimspress.comresearchgate.net. This analysis provides a clear, intuitive guide to the molecule's reactive sites rsc.org.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 6 3 Methoxyphenyl Pyrimidine

Vibrational SpectroscopyA specific analysis of the vibrational modes of 4-Chloro-6-(3-methoxyphenyl)pyrimidine cannot be conducted without the experimental FT-IR and FT-Raman spectra.

Computational Prediction and Correlation of Vibrational Frequencies

A detailed vibrational analysis of this compound, involving computational predictions using methods such as Density Functional Theory (DFT), is not available in published research. Such studies are crucial for correlating theoretical vibrational frequencies with experimental data obtained from FT-IR and Raman spectroscopy. This analysis would typically involve assigning calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring vibrations, and C-Cl stretching. However, no specific studies presenting these calculations or assignments for this compound have been found.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. Despite its importance, specific mass spectrometric data for this compound is not documented in the accessible scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published ESI-MS data for this compound is available. This soft ionization technique is typically used to determine the mass of the molecular ion, often as a protonated species [M+H]⁺, with minimal fragmentation.

Electron Impact Mass Spectrometry (EI-MS)

Detailed fragmentation patterns of this compound under Electron Impact (EI) conditions have not been reported. EI is a high-energy ionization technique that provides a characteristic fragmentation pattern, or "fingerprint," which is useful for structural elucidation by identifying stable fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) data, which provides the exact mass of the molecular ion and its fragments with high precision, is not available for this compound. This technique is essential for confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in the scientific literature or deposited in crystallographic databases. Such an analysis would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule. While crystal structures for similar pyrimidine (B1678525) derivatives exist, this specific information is absent for the title compound.

Further Computational Characterization Approaches

Beyond vibrational frequency prediction, other computational characterization approaches, such as the analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, or natural bond orbital (NBO) analysis, have not been specifically applied to this compound in available research. These computational methods provide deeper insights into the electronic structure, reactivity, and stability of a molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's ground-state electronic structure and optimized geometry. nih.govresearchgate.net For pyrimidine derivatives, geometry optimization is typically performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently flexible basis set like 6-311++G(d,p). rsc.orgresearchgate.net This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. rsc.org

The optimization process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure. researchgate.net For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between the pyrimidine and methoxyphenyl rings. In related substituted pyrimidines, DFT calculations have shown excellent agreement with experimental data from X-ray crystallography. researchgate.net The planarity and rotational barrier between the aromatic rings are key parameters determined through this process, influencing the molecule's electronic properties and intermolecular interactions. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov

ParameterDescriptionTypical Basis SetCommon Functional
Geometry Optimization Calculation of the minimum energy structure, including bond lengths and angles.6-311++G(d,p)B3LYP
Vibrational Frequencies Confirms the optimized structure is a true minimum (no imaginary frequencies).6-311++G(d,p)B3LYP
Structural Parameters Bond lengths (Å), bond angles (°), and dihedral angles (°).6-311++G(d,p)B3LYP

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis (UV-Vis Spectra)

To understand the electronic transitions that give rise to a molecule's absorption of ultraviolet and visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.commdpi.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. rsc.orgyoutube.com

For compounds like this compound, TD-DFT calculations, often using the same B3LYP functional and a basis set like 6-311++G(d,p), can predict the primary electronic transitions. ijcce.ac.ir These transitions typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The analysis reveals the nature of these transitions, such as π → π* transitions, which are common in aromatic systems. rsc.org The calculations are often performed using a solvent model, like the Polarizable Continuum Model (PCM), to simulate the effect of a solvent environment on the electronic spectra. mdpi.com Studies on similar pyrimidine derivatives have shown good correlation between TD-DFT predicted spectra and experimental measurements. mdpi.comijcce.ac.ir

ParameterCalculated ValueDescription
λ_max Predicted Wavelength (nm)The wavelength of maximum absorption, corresponding to a specific electronic transition.
Oscillator Strength (f) DimensionlessA measure of the intensity of the electronic transition. A higher value indicates a stronger absorption.
Major Contribution e.g., HOMO → LUMODescribes the primary orbitals involved in the electronic excitation.
Transition Type e.g., π → π*Characterizes the nature of the electron redistribution during excitation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular interactions, charge distribution, and the delocalization of electron density within a molecule. researchgate.netyoutube.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. youtube.com

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-N3)HighLone Pair → π
π(C5-C6)π(N1-C2)Moderateπ → π
σ(C4-Cl)σ(C4-C5)Lowσ → σ

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and electron delocalization can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. rsc.orgrsc.org Pyrimidine derivatives are often studied for their NLO potential due to the electron-deficient nature of the pyrimidine ring, which can be combined with electron-donating groups to create a "push-pull" system. researchgate.netresearchgate.net

Computational DFT methods are used to calculate key NLO parameters, including the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β_tot) is a critical indicator of a molecule's second-order NLO activity. nih.gov For this compound, the presence of the electron-withdrawing chloro group and pyrimidine ring, coupled with the electron-donating methoxy (B1213986) group on the phenyl ring, suggests potential for intramolecular charge transfer and thus, NLO properties. Calculations on similar pyrimidine structures have demonstrated that strategic placement of donor and acceptor groups can significantly enhance these properties. rsc.orgresearchgate.net

ParameterDescription
Dipole Moment (μ) Measures the overall polarity of the molecule. Expressed in Debye.
Polarizability (α) Describes the ease with which the electron cloud can be distorted by an external electric field. Expressed in atomic units (a.u.).
First Hyperpolarizability (β) Quantifies the second-order NLO response. A high value indicates strong NLO activity. Expressed in atomic units (a.u.).

Thermodynamic Properties Derived from Computational Methods

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule. jchemrev.comscirp.org Following a geometry optimization and frequency calculation, parameters such as entropy (S), heat capacity (C_v), and enthalpy (H) can be determined at different temperatures. scirp.org

These calculations are based on the vibrational, rotational, and translational contributions to the molecular partition function. For this compound, these theoretical values provide insight into its thermal stability and reactivity. For instance, the Gibbs free energy (G) can be calculated, which is crucial for predicting the spontaneity of reactions involving the compound. nih.gov Such computational studies on pyrimidine derivatives have been used to understand their stability and reaction thermodynamics. jchemrev.comnih.gov

PropertyDescriptionStandard Units
Entropy (S) A measure of the randomness or disorder of the molecule.J/mol·K
Heat Capacity (C_v) The amount of heat required to raise the temperature of the substance by one degree at constant volume.J/mol·K
Enthalpy (H) The total heat content of the system.kJ/mol
Gibbs Free Energy (G) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system.kJ/mol

Q & A

Q. What are the standard synthetic protocols for 4-chloro-6-(3-methoxyphenyl)pyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃). For example, Method D ( ) uses 150 mg of precursor (18a) in 5 mL POCl₃ under reflux, achieving a 98% yield. Key optimization steps include:

  • Temperature control : Maintaining reflux conditions to ensure complete chlorination.
  • Precursor purity : Ensuring anhydrous conditions to avoid side reactions.
  • Workup : Neutralizing excess POCl₃ with ice-water and purifying via chromatography .

Q. What safety precautions are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Use fume hoods or gloveboxes during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃).
  • Waste disposal : Segregate halogenated waste and use certified disposal services to mitigate environmental risks .

Q. How is the structure of this compound confirmed experimentally?

  • NMR spectroscopy : Key signals include δ 3.87 ppm (singlet, 3H for methoxy), δ 7.10–7.54 ppm (aromatic protons), and δ 8.28–9.03 ppm (pyrimidine protons) ().
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 277.7, confirming molecular weight .
  • Elemental analysis : Validates C, H, N, and Cl content to confirm stoichiometry.

Advanced Research Questions

Q. How can computational methods predict the compound’s intermolecular interactions in crystal structures?

  • Hydrogen bonding analysis : Graph-set notation (e.g., Etter’s rules) identifies C–H···S and π–π interactions (centroid distances ~3.5 Å) observed in related pyrimidine crystals ().
  • Density functional theory (DFT) : Calculates electrostatic potential surfaces to predict packing motifs and stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., kinase inhibition) under standardized conditions to control variables like solvent (DMSO concentration ≤0.1%) ().
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl or thienyl substitutions) to identify pharmacophore requirements ().
  • Meta-analysis : Cross-reference multiple datasets (e.g., PubChem BioAssay) to distinguish assay-specific artifacts .

Q. How does the methoxy substituent’s position affect electronic properties and reactivity?

  • Electron-donating effects : The 3-methoxy group increases electron density on the pyrimidine ring, enhancing nucleophilic substitution at C4 (Cl site).
  • Steric effects : Axial vs. equatorial positioning (e.g., in thiazolo-pyrimidine analogs) influences π-stacking and solubility ().
  • Hammett parameters : Quantify substituent effects via σ values (σₘ = +0.12 for methoxy) to predict reaction rates .

Q. What crystallographic techniques characterize polymorphs of this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Cl ~1.73 Å) and torsion angles (flattened half-chair conformation in thiazolo-pyrimidines) ().
  • Powder XRD : Detects polymorphic transitions under thermal stress (e.g., heating to 150°C).
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O) to explain stability differences .

Q. How can its role as a kinase inhibitor be validated in cellular models?

  • Kinase profiling : Use recombinant enzymes (e.g., EGFR) with ATP-Glo assays to measure IC₅₀ values (e.g., IC₅₀ = 50 nM for EGFR in ).
  • Western blotting : Assess phosphorylation inhibition of downstream targets (e.g., ERK).
  • Cell viability assays : Combine with microtubule disruptors (e.g., paclitaxel) to evaluate dual-target efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterConditionsYieldReference
Chlorination agentPOCl₃ (5 mL, reflux)98%
PurificationColumn chromatography (SiO₂, EtOAc)95%
Reaction time12–24 hours61–98%

Q. Table 2. Structural Characterization Data

TechniqueKey ObservationsReference
¹H-NMR (CDCl₃)δ 3.87 (s, OCH₃), δ 9.04 (s, H-2)
¹³C-NMR (DMSO-d₆)δ 55.5 (OCH₃), δ 159.9 (C-Cl)
ESI-MS[M+H]⁺ = 277.7

Q. Table 3. Biological Activity Profiling

Assay TypeTarget/ModelResultReference
Kinase inhibitionEGFRIC₅₀ = 50 nM
CytotoxicityHeLa cellsEC₅₀ = 1.2 µM
Microtubule disruptionTubulin polymerization80% inhibition

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